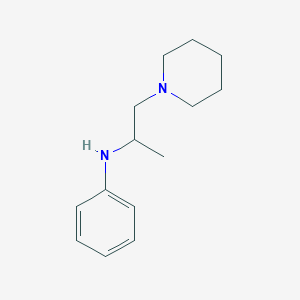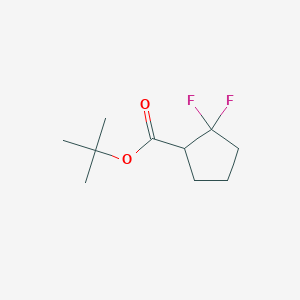
tert-Butyl 2,2-difluorocyclopentane-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl 2,2-difluorocyclopentane-1-carboxylate: is an organic compound that belongs to the class of cyclopentane carboxylates It is characterized by the presence of a tert-butyl ester group and two fluorine atoms attached to the cyclopentane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 2,2-difluorocyclopentane-1-carboxylate typically involves the fluorination of cyclopentane derivatives followed by esterification. One common method includes the reaction of cyclopentanone with diethylaminosulfur trifluoride (DAST) to introduce the fluorine atoms. The resulting 2,2-difluorocyclopentanone is then subjected to esterification with tert-butyl alcohol in the presence of an acid catalyst to yield the desired compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products.
Analyse Chemischer Reaktionen
Types of Reactions: tert-Butyl 2,2-difluorocyclopentane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: Formation of difluorocyclopentanone or difluorocyclopentane carboxylic acid.
Reduction: Formation of difluorocyclopentanol or other reduced derivatives.
Substitution: Formation of substituted cyclopentane derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: tert-Butyl 2,2-difluorocyclopentane-1-carboxylate is used as a building block in organic synthesis
Biology: In biological research, this compound is used to study the effects of fluorine substitution on biological activity. Fluorinated compounds often exhibit altered metabolic pathways and improved pharmacokinetic properties.
Medicine: The compound is investigated for its potential use in drug development. Fluorine atoms can enhance the binding affinity and selectivity of pharmaceutical agents, making this compound a valuable intermediate in medicinal chemistry.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including the synthesis of agrochemicals and polymers.
Wirkmechanismus
The mechanism of action of tert-Butyl 2,2-difluorocyclopentane-1-carboxylate involves its interaction with molecular targets through its fluorine atoms and ester group. The fluorine atoms can form strong hydrogen bonds and dipole interactions with biological molecules, enhancing the compound’s binding affinity. The ester group can undergo hydrolysis to release the active carboxylic acid, which can interact with enzymes and receptors in biological systems.
Vergleich Mit ähnlichen Verbindungen
- tert-Butyl 2,2-difluorocyclohexane-1-carboxylate
- tert-Butyl 2,2-difluorocyclopropane-1-carboxylate
- tert-Butyl 2,2-difluorocyclobutane-1-carboxylate
Comparison: tert-Butyl 2,2-difluorocyclopentane-1-carboxylate is unique due to its five-membered ring structure, which provides a balance between ring strain and stability. Compared to its cyclohexane and cyclopropane analogs, it exhibits different reactivity and physical properties. The cyclopentane ring offers moderate ring strain, making it more reactive than cyclohexane but more stable than cyclopropane. This unique balance makes it a valuable compound in various applications.
Eigenschaften
Molekularformel |
C10H16F2O2 |
|---|---|
Molekulargewicht |
206.23 g/mol |
IUPAC-Name |
tert-butyl 2,2-difluorocyclopentane-1-carboxylate |
InChI |
InChI=1S/C10H16F2O2/c1-9(2,3)14-8(13)7-5-4-6-10(7,11)12/h7H,4-6H2,1-3H3 |
InChI-Schlüssel |
QLCHDDYVUCCGDV-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)C1CCCC1(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


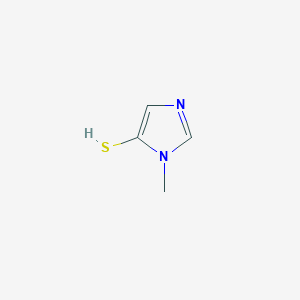

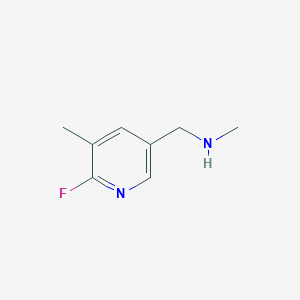

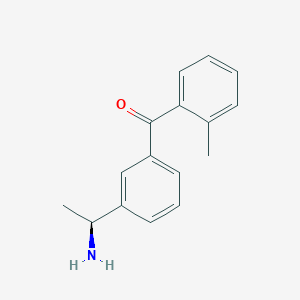

![2-(4-methoxyphenyl)-6-phenyl-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione](/img/structure/B12964320.png)

![N-((2S,3S,E)-1,3-Dihydroxyoctadec-4-en-2-yl)-6-((7-nitrobenzo[c][1,2,5]oxadiazol-4-yl)amino)hexanamide](/img/structure/B12964331.png)
![1-(Prop-2-yn-1-yl)-2-(pyridin-4-yl)-1,5,6,7-tetrahydro-4H-pyrrolo[3,2-c]pyridin-4-one](/img/structure/B12964338.png)
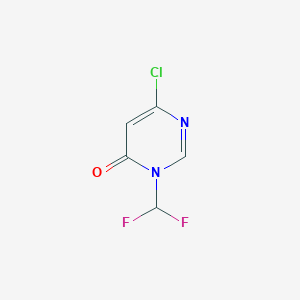

![3,3,7-Trimethylbenzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B12964349.png)
